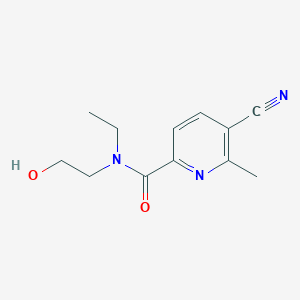![molecular formula C13H18N2O2S B7567816 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol in lab experiments is its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Another advantage is its potential use as a stabilizing agent for nanoparticles, making it a potential candidate for use in drug delivery systems.
One of the limitations of using 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the research and development of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol. One direction is to further investigate its potential as an anticancer and antitumor agent. This includes studying its efficacy in different types of cancer and optimizing its use in combination with other therapies.
Another future direction is to investigate its potential use as a stabilizing agent for nanoparticles. This includes studying its effectiveness in different types of nanoparticles and optimizing its use in drug delivery systems.
Overall, 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has shown significant potential in various fields and is a promising candidate for further research and development.
合成法
The synthesis of 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been reported in several studies. One of the most common methods involves the reaction of 2-aminoethanol with 5-methyl-2-thiophenecarboxaldehyde in the presence of ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学的研究の応用
2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been studied extensively for its potential applications in various fields. In the biomedical field, it has been investigated for its anticancer and antitumor properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In the field of material science, 2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has been investigated for its use in the synthesis of various materials, including polymers and nanoparticles. It has been shown to act as a stabilizing agent for nanoparticles, making it a potential candidate for use in drug delivery systems.
特性
IUPAC Name |
2-[ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-15(6-7-16)9-11-10(2)17-13(14-11)12-5-4-8-18-12/h4-5,8,16H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLXEPPMKDIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=C(OC(=N1)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


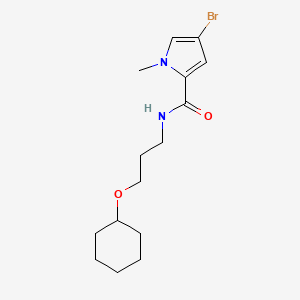
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)


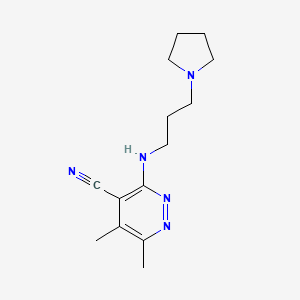

![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
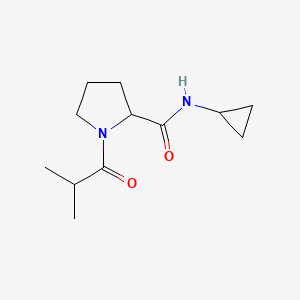

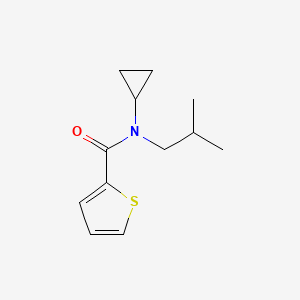
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
